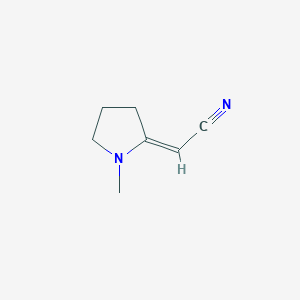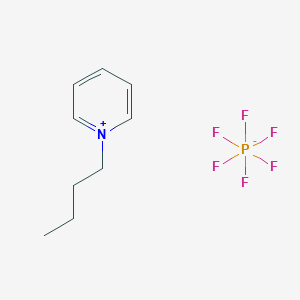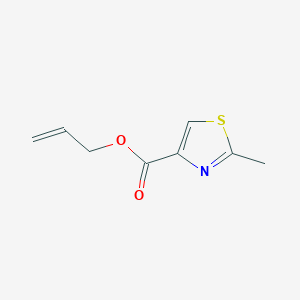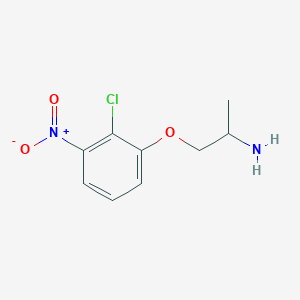
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a nitrogen-containing heterocyclic compound that is synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied extensively for its potential applications in various fields. In the field of organic chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is used as a building block for the synthesis of various heterocyclic compounds. In the field of medicinal chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The exact mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood. However, studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species in cells.
Biochemische Und Physiologische Effekte
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the potential to reduce tumor growth in mice. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its simple and efficient synthesis method. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is also relatively stable and can be stored for extended periods of time. However, one of the limitations of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for the study of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile. One potential area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based metal-organic frameworks for use in gas storage and separation. Another area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in the field of medicinal chemistry.
In conclusion, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, or (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, is a nitrogen-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through a simple and efficient method and has been studied extensively for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in various fields.
Synthesemethoden
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through the reaction of 2-acetylpyrrole and methylamine in the presence of acetic acid. The reaction occurs at room temperature and yields a white crystalline solid with a melting point of 105-107°C. The synthesis method is simple, efficient, and yields high purity (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile.
Eigenschaften
CAS-Nummer |
171918-47-1 |
|---|---|
Produktname |
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
InChI-Schlüssel |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
Isomerische SMILES |
CN\1CCC/C1=C\C#N |
SMILES |
CN1CCCC1=CC#N |
Kanonische SMILES |
CN1CCCC1=CC#N |
Synonyme |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)








![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)


